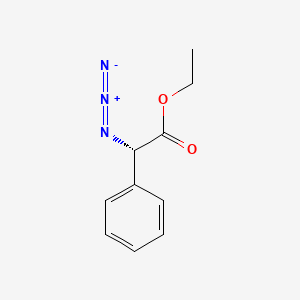

(S)-Ethyl 2-azido-2-phenylethanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-azido-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-15-10(14)9(12-13-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQPOTDTAIESNU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis of S Ethyl 2 Azido 2 Phenylethanoate

Asymmetric Alkylation and Stereoselective Functionalization Approaches

Matteson Homologation for Chiral Azido (B1232118) Boronic Esters and Derivatives

The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of boronic esters. uni-saarland.de This reaction has been adapted for the synthesis of α-azido boronic esters, which are valuable precursors for α-amino acids. The process typically begins with a chiral boronic ester, often derived from a C2-symmetric diol like 1,2-dicyclohexylethanediol (DICHED) to ensure high diastereoselectivity. uni-saarland.de The boronic ester is first treated with a deprotonated dihalomethane, such as dichloromethyllithium (LiCHCl2), to form an α-chloro boronic ester intermediate in a highly diastereoselective manner. uni-saarland.denih.gov

Subsequent reaction of this intermediate with an azide (B81097) nucleophile, such as sodium azide (NaN₃), results in the displacement of the chloride. researchgate.netnih.gov This nucleophilic substitution proceeds with inversion of configuration at the carbon center, leading to the formation of the α-azido boronic ester. uni-saarland.de The use of a phase-transfer catalyst is sometimes employed to facilitate the reaction between the organic-soluble boronic ester and the water-soluble azide salt. nih.gov This methodology allows for the creation of a stereogenic center adjacent to the boron atom with excellent control, providing access to either enantiomer of the target compound by selecting the appropriate chiral auxiliary. researchgate.net The resulting α-azido boronic esters can then be further manipulated, for instance, through oxidation to yield the corresponding α-azido carboxylic acids or alcohols.

Catalytic Asymmetric Haloazidation of Unsaturated Esters for β-Azido Compounds

A significant advancement in the synthesis of chiral β-azido compounds is the development of catalytic asymmetric haloazidation of α,β-unsaturated esters. organic-chemistry.orgnih.govacs.org This method allows for the direct, highly regio- and enantioselective difunctionalization of the alkene. Researchers have reported a highly effective system utilizing a chiral N,N'-dioxide ligand in complex with an iron(II) salt, such as iron(II) triflate (Fe(OTf)₂), as the catalyst. organic-chemistry.orgacs.org

The reaction proceeds under mild conditions, typically reacting an α,β-unsaturated ester with an azide source like trimethylsilyl (B98337) azide (TMSN₃) and a halogen source. organic-chemistry.org For bromoazidation, an N-bromosuccinimide derivative like BsNMeBr is used. organic-chemistry.org This process furnishes α-halo-β-azido esters with high yields and excellent stereoselectivities (diastereo- and enantioselectivity). organic-chemistry.orgnih.govresearchgate.net The reaction is notable for its broad substrate scope, tolerating a variety of substituents on the unsaturated ester. organic-chemistry.org The resulting α-bromo-β-azido products are versatile intermediates that can be transformed into other valuable compounds, such as aziridines or α-amino amides. organic-chemistry.org

Table 1: Iron-Catalyzed Asymmetric Bromoazidation of α,β-Unsaturated Esters This table is interactive. You can sort and filter the data.

| Entry | Substrate (Unsaturated Ester) | Yield (%) | dr (anti:syn) | ee (%) (anti) |

|---|---|---|---|---|

| 1 | Methyl cinnamate | 93 | >20:1 | 96 |

| 2 | Ethyl cinnamate | 92 | >20:1 | 95 |

| 3 | Methyl (E)-3-(4-chlorophenyl)acrylate | 99 | >20:1 | 98 |

| 4 | Methyl (E)-3-(2-chlorophenyl)acrylate | 94 | >20:1 | 96 |

| 5 | Methyl (E)-3-(naphthalen-2-yl)acrylate | 95 | >20:1 | 96 |

| 6 | Methyl crotonate | 75 | >20:1 | 95 |

Data sourced from studies on iron-catalyzed asymmetric haloazidation. organic-chemistry.org

Chemoenzymatic and Biocatalytic Pathways

Stereoselective Bioreduction of α-Diazo-β-keto Esters to α-Diazo-β-hydroxy Esters

Biocatalysis offers a green and highly selective alternative for producing chiral molecules. The stereoselective bioreduction of α-diazo-β-keto esters provides access to optically active α-diazo-β-hydroxy esters, which are key precursors for various chiral building blocks. mdpi.comnih.gov This transformation is effectively catalyzed by alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), which are enzymes that reduce carbonyl compounds with high stereoselectivity. nih.govresearchgate.net

In this approach, a prochiral α-diazo-β-keto ester is reduced using a KRED, often from an overexpressed system like Escherichia coli or a commercially available enzyme preparation. mdpi.comnih.gov These bioreductions typically exhibit high to excellent conversions (60% to >99%) and outstanding enantiomeric excesses (85% to >99% ee). mdpi.comnih.govresearchgate.net The reaction conditions are generally mild, proceeding at temperatures around 30°C. nih.gov The resulting α-diazo-β-hydroxy esters can be converted to other functionalities; for example, the hydroxyl group can be substituted to introduce an azide, or the diazo group can be used in further transformations. tandfonline.com

Table 2: Bioreduction of α-Diazo-β-keto Esters using Ketoreductases (KREDs) This table is interactive. You can sort and filter the data.

| Entry | Substrate (α-Diazo-β-keto Ester) | KRED Source | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | Ethyl 2-diazo-3-oxobutanoate | KRED-P1-A04 | >99 | >99 (R) |

| 2 | Ethyl 2-diazo-3-oxo-4-phenylbutanoate | KRED-P2-C02 | >99 | >99 (S) |

| 3 | Methyl 2-diazo-3-oxo-4-chlorobutanoate | KRED-P2-H08 | 98 | >99 (R) |

| 4 | Ethyl 2-diazo-3-oxo-4-bromobutanoate | KRED-P1-B02 | >99 | >99 (S) |

| 5 | Benzyl (B1604629) 2-diazo-3-oxobutanoate | KRED-P1-A04 | >99 | >99 (R) |

Data represents findings from studies on the stereoselective bioreduction of diazo compounds. mdpi.comnih.gov

Multi-Component Reactions and Cascade Processes

Aldol-Mitsunobu Combinations for β-Azido Esters

A powerful strategy for the asymmetric synthesis of β-azido esters involves a two-step sequence combining a stereoselective aldol (B89426) reaction with a subsequent Mitsunobu reaction. researchgate.netscispace.com This approach offers excellent control over the stereochemistry of the final product.

The first step is an asymmetric aldol reaction to create a chiral β-hydroxy ester. This can be achieved with high stereoselectivity using chiral auxiliaries. researchgate.net The resulting β-hydroxy ester is then subjected to a Mitsunobu reaction to convert the secondary alcohol into an azide. researchgate.netresearchgate.net The Mitsunobu reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), along with an azide source. nih.gov A significant advantage of this method is the ability to use safer azide sources like trimethylsilyl azide (TMSN₃) or diphenylphosphoryl azide (DPPA), avoiding the highly toxic and explosive hydrazoic acid (HN₃). researchgate.netscispace.com The Mitsunobu reaction proceeds with a well-defined inversion of stereochemistry at the hydroxyl-bearing carbon, allowing for predictable synthesis of the desired enantiomer of the β-azido ester. nih.gov

Enantioselective Aminohydroxylation and Azidation Strategies

Application of Sharpless-Type Reactions for Chiral Azido Precursors

The Sharpless Asymmetric Aminohydroxylation (ASAH) reaction represents a powerful method for the stereoselective synthesis of vicinal amino alcohols from prochiral olefins. nih.gov These chiral amino alcohols are pivotal intermediates that can be further elaborated into target molecules like (S)-Ethyl 2-azido-2-phenylethanoate. The ASAH reaction typically employs an osmium catalyst (e.g., K₂OsO₂(OH)₄) in combination with a chiral cinchona alkaloid-derived ligand, such as (DHQ)₂PHAL or (DHQD)₂PHAL, to direct the facial selectivity of the addition to an alkene. nih.govnih.gov

The reaction facilitates a syn-selective addition of a nitrogen and a hydroxyl group across the double bond. nih.gov For substrates like α,β-unsaturated esters, which are structurally related to the target compound, the ASAH reaction can produce enantiomerically enriched α-hydroxy-β-amino acid derivatives. nih.gov The resulting chiral amino alcohol is a valuable precursor to the desired α-azido ester. The amino group can be chemically converted to an azide, for instance, through diazotization followed by substitution with an azide salt.

Alternatively, a related synthetic pathway involves the Sharpless Asymmetric Dihydroxylation (AD) to first create a chiral diol from an alkene. This diol can then be converted into a cyclic sulfate (B86663) or epoxide, which subsequently undergoes a regioselective ring-opening with an azide nucleophile to yield a chiral azido alcohol. researchgate.net This multi-step sequence provides excellent control over the stereochemistry, with the final azido alcohol ready for oxidation to the corresponding α-azido ester.

| Component | Function | Common Examples |

|---|---|---|

| Substrate | The starting material containing a C=C double bond | Alkenes, α,β-Unsaturated Esters, Styrene Derivatives nih.govacs.org |

| Osmium Catalyst | The primary catalytic species that facilitates the oxidation | Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) nih.gov |

| Chiral Ligand | Induces enantioselectivity by creating a chiral catalytic environment | (DHQ)₂PHAL, (DHQD)₂PHAL nih.gov |

| Nitrogen Source | Provides the amino group for the aminohydroxylation | N-halosulfonamides, -amides, and -carbamates nih.gov |

| Product | The resulting chiral molecule | Vicinal (1,2-) Amino Alcohols nih.gov |

Gold-Catalyzed SN2 Glycosylation for Azido Glycosides

While not directly producing this compound, gold-catalyzed SN2 glycosylation stands as a state-of-the-art methodology for the highly stereoselective synthesis of complex chiral azido compounds, specifically 2-azido-2-deoxyglycosides. bohrium.comchinesechemsoc.orgnih.gov This chemistry underscores the advanced strategies available for installing an azide group with exceptional stereocontrol. The principles of this method, particularly the use of a metal catalyst and a directing group to achieve high fidelity in an SN2 substitution, are relevant to the broader field of asymmetric azidation.

This method achieves the synthesis of 1,2-cis-2-azido-2-deoxyglycosidic linkages, a challenging motif in carbohydrate chemistry. nih.gov The success of the reaction hinges on a specially designed glycosyl donor, which features a leaving group, such as 1-naphthoate, functionalized with an amide directing group. bohrium.comnih.gov

The reaction is catalyzed by a gold(I) complex. bohrium.com The gold catalyst activates the leaving group, and the strategically positioned amide group on the leaving group then directs the incoming nucleophile (the glycosyl acceptor) via hydrogen bonding. bohrium.comnih.gov This arrangement facilitates a highly ordered SN2 attack, resulting in a stereospecific inversion at the anomeric center of the glycosyl donor. chinesechemsoc.orgresearchgate.net This process leads to the formation of the desired 2-azido-2-deoxyglycoside with excellent yield and, in many cases, exclusive stereoselectivity for the 1,2-cis product. nih.gov The reaction conditions are typically mild and accommodate a wide variety of glycosyl acceptors. chinesechemsoc.orgnih.gov

| Glycosyl Donor | Acceptor | Yield (%) | Stereoselectivity (α:β) | Reference |

|---|---|---|---|---|

| 2-azido-2-deoxy-d-glucosyl 1-naphthoate | Methyl α-d-glucopyranoside | 94 | >20:1 (Exclusive α) | chinesechemsoc.orgnih.gov |

| 2-azido-2-deoxy-d-galactosyl 1-naphthoate | Methyl α-d-glucopyranoside | 91 | >20:1 (Exclusive α) | chinesechemsoc.org |

| 2-azido-2-deoxy-d-glucosyl 1-naphthoate | (-)-Menthol | 95 | >20:1 (Exclusive α) | chinesechemsoc.org |

| 2-azido-2-deoxy-d-galactosyl 1-naphthoate | (+)-Borneol | 92 | >20:1 (Exclusive α) | chinesechemsoc.org |

Reactivity and Mechanistic Transformations of S Ethyl 2 Azido 2 Phenylethanoate

Azido (B1232118) Group Transformations

The azido group in (S)-Ethyl 2-azido-2-phenylethanoate is a versatile functional handle that can be transformed into a variety of other functionalities, most notably amines. It also readily participates in cycloaddition reactions, providing a pathway to complex heterocyclic structures.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

This compound is an excellent substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and regioselective formation of 1,2,3-triazoles.

The CuAAC reaction between an azide (B81097) and a terminal alkyne is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. rsc.orgresearchgate.net This high degree of regiocontrol is a key advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers.

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The use of various copper(I) sources and ligands can influence the reaction rate and efficiency. Studies on the cycloaddition of ethyl 2-azidoacetate with phenylacetylene (B144264) have been conducted using various (aryl-BIAN)copper(I) complexes as catalysts. nih.gov The catalytic activity of these complexes was found to be dependent on the specific ligands used.

The regioselectivity remains high even with sterically demanding substrates. Research has shown that the cycloaddition of benzyl (B1604629) azide with para-substituted phenylacetylene derivatives proceeds efficiently to give the 1,4-disubstituted triazoles with no observation of the 1,5-isomer. researchgate.net

The robust and highly specific nature of the CuAAC reaction makes this compound a valuable building block for the synthesis of complex macromolecules and bioconjugates. The azido group can be introduced into a polymer or biomolecule, which is then "clicked" with an alkyne-functionalized partner, or vice versa.

While direct examples of the use of this compound in macromolecular synthesis are not extensively documented in the provided search results, the principles are well-established with similar azido-containing molecules. For instance, star-shaped polymers have been synthesized using a "core-first" approach where a multifunctional initiator is used. This compound could potentially be used to create the core of a star polymer, with arms grown from the triazole linkages after the click reaction.

The synthesis of block copolymers is another area where this chemistry is applicable. An azido-terminated polymer can be reacted with an alkyne-terminated polymer to form a block copolymer. For example, the synthesis of poly(2-ethyl-2-oxazoline)-block-polypeptide copolymers has been achieved through the ring-opening polymerization of an oxazoline (B21484) followed by functionalization and subsequent polymerization of an amino acid derivative. Similarly, an azido-functionalized polymer could be synthesized and then clicked with an alkyne-functionalized polymer.

The conjugation of biomolecules is a significant application of CuAAC. The mild reaction conditions, including the use of aqueous solvents, make it suitable for modifying sensitive biological molecules like proteins and nucleic acids. This compound, after appropriate derivatization to include a linker, could be used to attach small molecules to larger biomacromolecules.

Other Cycloaddition Reactions

The azide moiety of this compound is a 1,3-dipole, making it an excellent participant in various cycloaddition reactions beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions provide powerful methods for the synthesis of complex nitrogen-containing heterocyclic structures.

Organic azides can undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as alkenes and nitriles, to form five-membered rings. rsc.org For instance, the reaction with alkenes can lead to the formation of triazoline rings, which can be unstable and may undergo further transformations like nitrogen extrusion to form aziridines or rearrangement.

Intramolecular cycloadditions are also a key feature of azido-containing molecules. If an alkene or alkyne is present elsewhere in the molecule, an intramolecular 1,3-dipolar cycloaddition can occur under thermal or photochemical conditions to generate fused heterocyclic systems. nih.gov For example, a 6-azido-2-tosylenolate derived from D-glucono-1,5-lactone was shown to undergo an intramolecular azide-alkene cycloaddition to yield a chiral pyrrolo[1,2-c]-1,2,3-triazole. nih.gov This highlights the potential for the phenylazidoacetate scaffold to be used in tandem reactions where the ester is first modified with an unsaturated group, followed by an intramolecular cycloaddition.

The reaction of azides with primary amines can also be considered a type of cycloaddition, leading to the formation of 5-substituted tetrazoles. rsc.org This transformation involves the nucleophilic attack of the amine on the terminal nitrogen of the azide, followed by cyclization. rsc.org

Table 1: Examples of Other Cycloaddition Reactions with Organic Azides This table presents generalized cycloaddition reactions applicable to the azide group in this compound based on known reactivity patterns of similar organic azides.

| Reaction Type | Dipolarophile/Reagent | Product Class | Typical Conditions | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Alkene (e.g., norbornene) | Triazoline | Thermal (Heat) | rsc.org |

| Intramolecular [3+2] Cycloaddition | Internal Alkene/Alkyne | Fused Triazole/Triazoline | Thermal or Photochemical | nih.gov |

| Tetrazole Synthesis | Primary Amine | 5-Substituted Tetrazole | Varies (e.g., with activating agent) | rsc.org |

Ester Group Reactivity

The ethyl ester functionality of this compound can undergo a variety of classical transformations, such as hydrolysis, transesterification, and amidation, providing access to other important derivatives like carboxylic acids and amides.

Ester hydrolysis converts the ester into its corresponding carboxylic acid. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis is typically performed by heating the ester under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products: the carboxylic acid and ethanol. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is the more common method. It involves heating the ester with an aqueous solution of a strong base, like sodium hydroxide (B78521). chemguide.co.ukmasterorganicchemistry.com This reaction is effectively irreversible because the initially formed carboxylic acid is immediately deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com A final acidification step is required to protonate the carboxylate and isolate the free carboxylic acid, (S)-2-azido-2-phenylacetic acid.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For this compound, this would involve reacting it with a different alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester and ethanol. Acid-catalyzed transesterification of ethyl acetate (B1210297) with glycerol, for example, has been shown to be efficient using catalysts like sulfuric acid or Amberlyst resins. researchgate.net Similar conditions would be applicable for the transesterification of the title compound.

Table 2: Conditions for Ester Group Transformations This table outlines generalized conditions for the reactivity of the ethyl ester group based on standard organic chemistry principles and analogous reactions.

| Transformation | Reagents | Key Intermediate | Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄), Heat | Protonated Carbonyl | (S)-2-azido-2-phenylacetic acid | chemguide.co.uk |

| Base-Catalyzed Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | Tetrahedral Intermediate | (S)-2-azido-2-phenylacetic acid | masterorganicchemistry.com |

| Transesterification | R'-OH, H⁺ or Base Catalyst, Heat | Tetrahedral Intermediate | (S)-R'-O-CO-CH(N₃)Ph | researchgate.net |

The conversion of the ester to an amide is a highly valuable transformation, particularly for creating peptide bonds. Direct reaction of the ester with an amine is generally slow. A more efficient route involves first hydrolyzing the ester to the corresponding α-azido carboxylic acid, which can then be coupled with an amine or an amino acid ester.

The use of α-azido acids is a well-established strategy in peptide synthesis. thieme-connect.comacs.org The azide group serves as a robust and sterically small protecting group for the α-amine, which is compatible with many standard coupling conditions. thieme-connect.com This approach allows for the activation of the carboxyl group with minimal risk of racemization at the adjacent stereocenter, a common problem in peptide chemistry. nih.govresearchgate.net

The coupling of the derived (S)-2-azido-2-phenylacetic acid with an amino acid ester (e.g., H₂N-CHR-COOR') is typically achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid to facilitate nucleophilic attack by the amine.

Table 3: Common Coupling Reagents for Amidation This table lists reagents used for the amidation of carboxylic acids, a reaction the title compound can undergo after hydrolysis.

| Reagent Class | Example | Mechanism of Action | Reference |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea active intermediate. Often used with additives like HOBt to prevent racemization. | thieme-connect.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an active ester (e.g., OBt ester) in situ, known for high efficiency and low racemization. nih.gov | nih.gov |

| Aminium/Uronium Salts | HBTU, HATU | Similar to phosphonium salts, forms active esters that react rapidly with amines. | thieme-connect.com |

Stereochemical Integrity and Epimerization Studies

Maintaining the (S)-configuration at the α-carbon is crucial when using this chiral building block in synthesis. The stereochemical outcome of reactions depends heavily on the reaction mechanism and conditions employed.

The primary threat to the stereochemical integrity of α-azido esters is epimerization (racemization) via the deprotonation of the α-hydrogen. The α-hydrogen is activated by the adjacent carbonyl group, making it susceptible to removal by a base. rsc.org The resulting enolate is planar, and its subsequent reprotonation can occur from either face, leading to a loss of stereochemical information.

Reaction Conditions:

Basicity: The use of strong bases poses the highest risk of epimerization. For instance, while saponification with hydroxide is a standard procedure, prolonged reaction times or excessive temperatures could potentially lead to some degree of racemization. A study on peptides with an N-terminal α-azidoaspartate residue found that treatment with piperidine, a base commonly used in solid-phase peptide synthesis (SPPS), led to the elimination of the azide ion, indicating base-sensitivity. acs.org

Peptide Coupling: A significant advantage of using α-azido acids in peptide synthesis is the remarkable preservation of stereochemistry. nih.gov Coupling methods that proceed under neutral or mildly acidic conditions and utilize activating agents like BOP or HATU are designed to be fast and efficient, minimizing the lifetime of any intermediates that could undergo epimerization. researchgate.net The conversion of N-protected α-amino acids to mixed anhydrides followed by reaction with α-azido esters has been shown to afford peptides with no appreciable epimerization, even in challenging cases. researchgate.net

Nucleophilic Substitution: In reactions where the azide itself is displaced by another nucleophile, the stereochemical outcome (retention or inversion) would depend on the mechanism (Sₙ1 vs. Sₙ2). An Sₙ2 reaction would proceed with inversion of configuration, while an Sₙ1 reaction, proceeding through a planar carbocation, would lead to racemization. The choice of solvent, nucleophile strength, and leaving group ability are all critical factors. matanginicollege.ac.inlumenlearning.com However, reactions involving the ester or azide group without breaking the C-N₃ or C-COOEt bond at the stereocenter are more common and generally preserve the original configuration, provided that epimerizing (basic) conditions are avoided.

Strategic Applications of S Ethyl 2 Azido 2 Phenylethanoate in Complex Molecule Synthesis

As a Chiral Building Block for Amino Acid Analogues and Peptidomimetics

The synthesis of non-proteinogenic amino acids and their incorporation into peptide structures is a cornerstone of modern medicinal chemistry, enabling the development of peptidomimetics with enhanced stability and biological activity. (S)-Ethyl 2-azido-2-phenylethanoate serves as a key starting material in this endeavor. The azide (B81097) group can be chemoselectively reduced to a primary amine, providing a direct route to α-amino acid derivatives with a defined stereochemistry at the α-carbon.

The phenyl group allows for a variety of modifications, and the ester can be hydrolyzed or transformed to introduce further diversity. This approach is particularly valuable for creating unnatural amino acids that can be used to probe and modulate protein-protein interactions or to construct peptide-based drugs with improved pharmacokinetic profiles. For instance, the introduction of conformational constraints through the use of such analogues can lead to peptidomimetics that mimic the bioactive conformation of natural peptides, a crucial aspect in drug design. nih.govnih.govnih.gov

The synthesis of peptidomimetics often involves the replacement of the labile amide bond with more stable surrogates. The amino group derived from this compound can participate in the formation of these alternative linkages, contributing to the construction of peptide backbone-modified structures with enhanced resistance to enzymatic degradation. nih.gov

Role in Depsipeptide Synthesis

Depsipeptides are a class of natural and synthetic compounds characterized by the presence of at least one ester bond in their peptide backbone. Many depsipeptides exhibit significant biological activities, including antibiotic, antiviral, and anticancer properties. The synthesis of these complex molecules often requires the strategic introduction of hydroxy acid residues and the formation of ester linkages, which can be challenging.

While direct research specifically detailing the use of this compound in depsipeptide synthesis is not extensively documented in readily available literature, the chemistry of α-azido esters is highly relevant to this field. The ester functionality of this compound can, in principle, be involved in the formation of the depsipeptide backbone. More significantly, the azide group serves as a protected form of an amine. In the context of a larger peptide fragment, the selective reduction of the azide to an amine at a late stage of the synthesis is a crucial step. This transformation must be compatible with the existing ester bonds within the depsipeptide structure to avoid undesired cleavage. Research on the reduction of α-azido esters highlights the potential for side reactions, such as C-O bond cleavage, depending on the reducing agent and reaction conditions employed. kcl.ac.uk

Precursor to Biologically Active Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and other biologically active compounds. The azide functionality in this compound serves as a versatile precursor for the construction of various nitrogen-containing rings. Through reactions such as cycloadditions and reductive cyclizations, the azide group can be incorporated into a variety of heterocyclic systems. mdpi.com

For example, the [3+2] cycloaddition reaction of the azide with an alkyne (the Huisgen cycloaddition) can lead to the formation of triazoles, a common motif in medicinal chemistry. Furthermore, the reduction of the azide to an amine opens up a plethora of possibilities for constructing other nitrogen-containing heterocycles through condensation reactions with various electrophiles. The inherent chirality of this compound allows for the synthesis of enantiomerically enriched heterocyclic compounds, which is often crucial for their biological activity. While general principles support this application, specific, documented examples of its use in synthesizing named, biologically active heterocycles are not prevalent in the reviewed literature.

Contributions to Total Synthesis Efforts

The total synthesis of complex natural products is a driving force for the development of new synthetic methodologies and strategies. Chiral building blocks like this compound are invaluable in this context, providing a means to install stereocenters with high fidelity. The azide group offers a stable and versatile handle that can be carried through multiple synthetic steps before being converted to the desired amine functionality at a strategic point in the synthesis.

A review of recent applications of organic azides in the total synthesis of natural products, particularly alkaloids, highlights the importance of this functional group. nih.gov Although a specific, prominent example of the use of this compound in a completed total synthesis was not identified in the surveyed literature, its potential as a key fragment for the construction of nitrogen-containing natural products is evident. Its structure lends itself to the synthesis of phenylglycine derivatives and other related substructures found in various natural products.

Scaffold for Combinatorial Library Synthesis

Combinatorial chemistry has become an essential tool in drug discovery, enabling the rapid synthesis and screening of large numbers of compounds to identify new drug leads. The use of a central scaffold, to which a variety of building blocks can be attached, is a common strategy in the design of combinatorial libraries. nih.gov

This compound is an attractive scaffold for the generation of diverse molecular libraries. The ester and azide functionalities provide two orthogonal points for diversification. For instance, the ester can be converted to an amide by reacting with a library of amines. Subsequently, the azide can be reduced and the resulting amine can be acylated or alkylated with another set of diverse building blocks. This approach allows for the creation of a large number of distinct compounds from a single chiral starting material.

Solid-phase synthesis is often employed for the construction of combinatorial libraries, and building blocks like this compound can be adapted for such methodologies. rsc.org While the principle is well-established, specific, large-scale combinatorial libraries explicitly built upon this particular scaffold are not widely reported in the examined literature.

Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation

Chiroptical Methods for Enantiomeric Excess Determination

Chiroptical methods, which probe the interaction of chiral molecules with polarized light, are fundamental for determining the enantiomeric purity of a sample.

One of the most common techniques is the measurement of optical rotation . A chiral compound will rotate the plane of polarized light by a specific angle, a property known as optical activity. The magnitude and direction of this rotation are characteristic of the compound's enantiomeric form.

Circular dichroism (CD) spectroscopy offers a more detailed analysis. This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is a unique fingerprint for each enantiomer, appearing as mirror images for the (S) and (R) forms. This allows for not only the determination of enantiomeric excess but also for the potential assignment of the absolute configuration by comparing experimental data with theoretical predictions or known standards. nih.gov Numerical methods combining ultraviolet (UV) and CD spectra can be employed to accurately determine the enantiomeric excess in a mixture. nih.gov

| Technique | Principle | Application to (S)-Ethyl 2-azido-2-phenylethanoate |

| Optical Rotation | Measures the rotation of plane-polarized light. | Determination of enantiomeric excess. |

| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. | Determination of enantiomeric excess and absolute configuration. |

Advanced NMR Techniques for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution.

Advanced two-dimensional NMR techniques are particularly insightful. Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy are used to identify atoms that are close to each other in space, irrespective of their bonding connectivity. For this compound, NOE or ROE correlations between the proton at the stereocenter and the protons of the phenyl and ethyl groups can provide crucial information about its preferred three-dimensional arrangement in solution.

Other 2D NMR experiments, such as Correlation Spectroscopy (COSY) , are used to establish which protons are coupled to each other through chemical bonds. A full assignment of the proton NMR spectrum is a prerequisite for detailed stereochemical analysis using NOE or ROE.

| NMR Technique | Information Provided | Relevance for this compound |

| COSY | Identifies proton-proton spin coupling networks. | Complete assignment of the proton spectrum. |

| NOE/ROE | Identifies protons that are close in space. | Determination of solution-state conformation and relative stereochemistry. |

X-ray Crystallography for Absolute Configuration Determination

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray crystallography . nih.gov This technique involves diffracting X-rays from a crystalline sample. The resulting diffraction pattern is used to generate a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom. nih.goved.ac.uk

To determine the absolute configuration, a phenomenon known as anomalous scattering is utilized. mit.edu The way X-rays are scattered by atoms can be subtly affected by the X-ray wavelength and the atomic number of the elements present. mit.edu By carefully analyzing these small differences in the diffraction pattern, known as Bijvoet differences, the true, or absolute, structure of the molecule can be established. ed.ac.uk

Recent advancements in methodology and instrumentation have made it possible to determine the absolute configuration of molecules containing only light atoms, such as oxygen, with high confidence. mit.edu For this compound, obtaining a suitable single crystal and performing an X-ray diffraction experiment would provide an unambiguous assignment of the (S) configuration at the stereocenter. The resulting crystallographic data also yields precise bond lengths and angles, offering a complete picture of the molecule's structure in the solid state.

| Parameter | Description | Significance |

| Space Group | Describes the symmetry of the crystal lattice. ed.ac.uk | Enantiopure compounds crystallize in non-centrosymmetric space groups. ed.ac.uk |

| Flack Parameter | A value refined during crystallographic analysis to determine the absolute structure. ed.ac.uk | A value close to 0 indicates the correct absolute configuration has been assigned. ed.ac.uk |

| Anomalous Scattering | The inelastic interaction between X-ray photons and electrons. mit.edu | This effect is the basis for determining the absolute configuration. mit.edu |

Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

Spectroscopic methods are invaluable for monitoring the progress of chemical reactions in real-time and for identifying transient intermediate species.

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly well-suited for reactions involving this compound due to the presence of the azide (B81097) functional group. The azide group has a very strong and characteristic absorption band in the infrared spectrum, typically appearing in the region of 2100-2160 cm⁻¹. By monitoring the disappearance of this azide peak and the concurrent appearance of new peaks corresponding to the product, the progress of the reaction can be easily tracked.

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to follow reaction kinetics. By taking NMR spectra at different time points, the disappearance of signals corresponding to the starting material and the appearance of signals for the product can be observed and quantified. In favorable cases, where a reaction intermediate accumulates to a sufficient concentration, NMR can also be used for its direct detection and structural characterization.

| Spectroscopic Method | Monitored Feature | Application |

| FT-IR | Azide (N₃) stretching vibration (~2100-2160 cm⁻¹). | Real-time monitoring of reactions involving the azide group. |

| NMR | Changes in proton or carbon chemical shifts and signal intensities. | Quantitative analysis of reaction conversion and detection of intermediates. |

Computational and Theoretical Investigations of S Ethyl 2 Azido 2 Phenylethanoate

Density Functional Theory (DFT) Studies on Reactivity and Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.gov A DFT study of (S)-Ethyl 2-azido-2-phenylethanoate would calculate the electron density to determine the ground-state energy and properties of the molecule.

Reaction Pathways: Organic azides are known precursors for highly reactive nitrene intermediates, which can be generated thermally or photochemically to undergo various transformations. nih.govrsc.org DFT would be instrumental in modeling these pathways, such as a rhodium-catalyzed nitrene insertion. nih.gov By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction can be constructed. This allows researchers to predict the feasibility of a reaction and identify the lowest-energy pathway.

A hypothetical data table for a DFT study on a reaction involving this compound might look like this:

| Reaction Step | Calculated Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N₂ Extrusion (Nitrene Formation) | Data not available | Data not available |

| Nitrene Insertion into C-H Bond | Data not available | Data not available |

| Staudinger Reaction with PPh₃ | Data not available | Data not available |

| Note: This table is illustrative. No published data was found for this compound. |

Conformer Analysis and Stereoselectivity Prediction

Molecules with rotatable single bonds, like this compound, can exist in multiple spatial arrangements known as conformations. chemrxiv.org Conformer analysis aims to identify the most stable (lowest energy) conformations and understand the energy barriers between them.

Methodology: A computational search would be performed where the key dihedral angles of the molecule are systematically rotated. For each resulting geometry, an energy calculation (often using DFT or other methods like Møller–Plesset perturbation theory, MP2) is performed to find a local energy minimum. nih.gov The result is a potential energy surface that maps the molecule's energy as a function of its geometry.

Impact on Stereoselectivity: The distribution of conformers, which is governed by their relative energies, can be a critical factor in determining the stereochemical outcome of a reaction. chemrxiv.org The most populated conformer is often the one that reacts, and its specific 3D shape can dictate which face of a reactive center is more accessible to an incoming reagent. Predicting the dominant conformers is therefore essential for predicting the stereoselectivity of reactions involving the chiral center of this compound.

An example of a data table from such a study would list the relative energies and key dihedral angles of the most stable conformers:

| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle 1 (°): N₃-Cα-C(O)-O | Dihedral Angle 2 (°): Cα-C(O)-O-CH₂ |

| 1 | Data not available | Data not available | Data not available |

| 2 | Data not available | Data not available | Data not available |

| 3 | Data not available | Data not available | Data not available |

| Note: This table is illustrative. No published data was found for this compound. |

Transition State Modeling for Reaction Mechanisms

To fully understand a reaction mechanism, one must characterize the high-energy transition state (TS) that connects reactants to products. Transition state modeling involves finding the exact geometry of this transient species, which represents the maximum energy point along the minimum energy reaction path.

Locating and Verifying Transition States: Computational algorithms are used to locate the TS geometry on the potential energy surface. A key verification step is a frequency calculation: a true transition state must have exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the motion of a bond breaking and another forming).

For this compound, modeling the transition state for dinitrogen extrusion would reveal the precise geometry as the C-N bond elongates and the N-N bond breaks. nih.gov This provides invaluable insight into the electronic and structural changes required for the reaction to occur. The calculated energy of the TS is the primary determinant of the reaction's activation energy and, consequently, its rate.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While DFT calculations are often performed in the gas phase or with simplified solvent models, Molecular Dynamics (MD) simulations can provide a more realistic picture of a molecule's behavior in a solution.

Simulation Protocol: In an MD simulation, a model system is created consisting of one or more solute molecules—in this case, this compound—surrounded by a large number of explicit solvent molecules (e.g., water, ethanol) in a "box." The forces on all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of every atom over time.

Insights from MD: MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformational preferences. It can also be used to calculate thermodynamic properties, such as the free energy of solvation or the potential of mean force for a reaction, providing a more accurate understanding of reaction barriers in a condensed-phase environment. For this compound, MD could show how different solvents might stabilize or destabilize certain conformers or transition states, thereby affecting reactivity and selectivity.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a paramount goal in modern chemistry. Future research concerning (S)-Ethyl 2-azido-2-phenylethanoate is expected to prioritize the integration of green chemistry principles to minimize environmental impact and enhance safety.

One promising avenue is the exploration of greener solvent systems. Traditional syntheses of α-azido esters often employ volatile and hazardous organic solvents. Research is now moving towards the use of alternatives such as ionic liquids, which have been recognized as environmentally interesting substitutes due to their low volatility and potential for recyclability. Another approach is the use of more benign solvents like ethyl acetate (B1210297), which is being investigated for polymer synthesis and could be adapted for the synthesis of azido (B1232118) compounds. rsc.org

Biocatalysis represents another significant frontier for the green synthesis of chiral α-azido esters. While direct biocatalytic azidation is still an emerging field, the enzymatic synthesis of related α-amino esters is well-established. rsc.org Future work will likely focus on the discovery and engineering of enzymes, such as nitrene transferases, that can catalyze the enantioselective amination of C-H bonds, a method that could be adapted for azidation. rsc.org The use of aldolases for the condensation of aldehydes with pyruvate (B1213749) derivatives also presents a biocatalytic route to chiral keto acids that could be precursors to α-azido esters.

Furthermore, computer-aided molecular design (CAMD) is being employed to theoretically assess and design new azido-ester structures with desirable properties, including those relevant to "green" energetic plasticizers. illinois.edunih.gov This computational approach can help prioritize synthetic targets that offer improved safety and environmental profiles.

Exploration of New Catalytic Systems for Enantioselective Transformations

The stereochemistry of this compound is crucial for its utility. Consequently, the development of highly efficient and selective catalytic systems for its synthesis and subsequent transformations is a major research focus.

Phase-transfer catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral α-azido compounds. mt.com This method allows for the transformation of racemic starting materials into chiral products with high enantioselectivity using a recoverable chiral catalyst, which is advantageous for both economic and environmental reasons. acs.org

Transition metal catalysis, particularly with earth-abundant metals like iron, is another area of intense investigation. Iron-catalyzed radical alkylazidation of alkenes provides a route to α-azido esters under mild conditions. researchgate.netacs.org This method is attractive due to the low cost and low toxicity of the iron catalyst. researchgate.netacs.org Copper-catalyzed asymmetric cycloaddition reactions of vinyl azides are also being explored for the synthesis of chiral cyclic azides, demonstrating the potential of copper catalysts in controlling the stereochemistry of azide-containing molecules. nih.gov

Looking further ahead, the development of artificial metalloenzymes presents a novel and exciting direction. These hybrid catalysts, which combine a synthetic metal complex with a protein scaffold, can offer the high selectivity of enzymes with the broad reaction scope of transition metal catalysts. The directed evolution of these artificial metalloenzymes could lead to highly efficient and specific catalysts for the synthesis of this compound and its derivatives.

| Catalytic System | Precursor Type | Key Advantages |

| Phase-Transfer Catalysis | Racemic α-bromo ketones/esters | High enantioselectivity, recoverable catalyst |

| Iron Catalysis | Dehydroamino acids, Alkenes | Use of abundant and low-toxicity metal, mild reaction conditions |

| Copper Catalysis | Vinyl azides | Enantioselective synthesis of cyclic azides |

| Artificial Metalloenzymes | Prochiral substrates | Potential for very high selectivity through directed evolution |

Expansion of Applications in Chemical Biology and Material Science

The unique reactivity of the azide (B81097) group makes this compound a valuable tool in chemical biology and a versatile building block in materials science.

In chemical biology, the azide functionality is widely utilized in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and specific reaction allows for the conjugation of molecules in complex biological environments. This compound can serve as a precursor to unnatural amino acids that can be incorporated into peptides and proteins for labeling, imaging, and studying biological processes. nih.gov The synthesis of triazoles, which are important pharmacophores, is another key application. rsc.org

In materials science, azido-esters are being investigated for the development of novel polymers and energetic materials. rsc.orgresearchgate.net For instance, they can be used as energetic plasticizers for binders in polymer-bonded explosives, where the high nitrogen content of the azide group contributes to the energetic properties. rsc.orgnih.gov Research is also exploring the synthesis of thermo-responsive polymers based on poly(2-ethyl-2-oxazoline) segments, which have potential applications in biomedicine. researchgate.net The ability to introduce the azido group with stereochemical control opens up possibilities for creating chiral polymers with unique properties.

| Application Area | Specific Use | Key Feature of Azide |

| Chemical Biology | Bioconjugation ("Click" Chemistry) | High reactivity and selectivity in CuAAC |

| Synthesis of Bioactive Molecules | Precursor to triazoles and unnatural amino acids | |

| Material Science | Energetic Materials | High nitrogen content |

| Polymer Chemistry | Monomer for functional and chiral polymers |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of azides, including this compound, can be hazardous due to the potential for the formation of explosive intermediates. Flow chemistry offers a significantly safer and more efficient alternative to traditional batch processes for handling such reactions. stolichem.comcam.ac.uk

The small reactor volumes in flow systems minimize the amount of hazardous material present at any given time, thereby reducing the risk of thermal runaways. stolichem.com Flow chemistry also allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mt.com The scalability of flow processes is another major advantage, allowing for a seamless transition from laboratory-scale synthesis to larger-scale production. stolichem.comnih.gov

The integration of flow chemistry with automated synthesis platforms is a rapidly advancing area. acs.orgchemspeed.com These automated systems can perform multi-step syntheses, including reaction, work-up, and purification, in a continuous and unattended manner. cam.ac.ukacs.org This not only enhances safety and efficiency but also enables the rapid generation of libraries of compounds for high-throughput screening in drug discovery and materials science. nih.govchemspeed.com The development of automated systems for the stereoselective synthesis of chiral molecules, including those incorporating azides, is a key area of future research. illinois.edu

| Technology | Advantages for Azide Synthesis | Future Trends |

| Flow Chemistry | Enhanced safety, precise process control, improved scalability, handling of hazardous intermediates | Integration with other enabling technologies (e.g., photochemistry, electrochemistry), use of monolithic reactors |

| Automated Synthesis | High-throughput screening, rapid library generation, reduced manual handling of hazardous materials | Development of platforms for multi-step and stereoselective synthesis, cloud-based operation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-Ethyl 2-azido-2-phenylethanoate, and what key reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of a chiral α-bromo ester with sodium azide, followed by stereochemical verification. Key factors include:

- Use of chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiomeric purity .

- Reaction temperature control (0–5°C) to minimize racemization during azide introduction .

- Purification via chiral chromatography or recrystallization to isolate the (S)-enantiomer .

Q. Which spectroscopic techniques are most effective for confirming the stereochemical configuration and azide functionality in this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm azide presence via asymmetric N=N stretch (~2100 cm⁻¹) and symmetric stretch (~1270 cm⁻¹) .

- NMR : Use - and -NMR to verify the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and phenyl group (aromatic protons at δ ~7.2–7.5 ppm) .

- X-ray Crystallography : Resolve absolute configuration by analyzing heavy atom (N, O) positions in single crystals .

Advanced Research Questions

Q. How does the steric environment created by the phenylethanoate group influence azide stability and reactivity in asymmetric catalysis applications?

- Methodological Answer :

- Steric Effects : The phenyl group stabilizes transition states via π-π interactions in Staudinger ligation or Huisgen cycloadditions, but hinders nucleophilic attack in polar solvents .

- Reactivity Studies : Compare kinetic data (e.g., ) of this compound with less bulky analogs (e.g., methyl esters) under identical conditions .

Q. What computational methods are suitable for predicting the thermal stability and decomposition pathways of azide-containing compounds like this compound?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Experimentally determine decomposition onset temperatures (~150–200°C for azides) .

- Molecular Dynamics (MD) Simulations : Simulate bond dissociation energies (BDEs) of the N₃ group under thermal stress using ReaxFF force fields .

- Hazard Mitigation : Pair computational predictions with small-scale DSC (Differential Scanning Calorimetry) to validate exothermic decomposition thresholds .

Data Contradiction & Experimental Design

Q. How should researchers resolve discrepancies in reported reaction yields when using this compound as a chiral building block?

- Methodological Answer :

- Variable Analysis : Systematically test parameters like catalyst loading (e.g., 1–10 mol%), solvent polarity (e.g., THF vs. DCM), and temperature (−78°C to RT) .

- Statistical Tools : Apply ANOVA to identify significant yield variations across replicates or conditions .

- Literature Benchmarking : Cross-reference synthetic protocols with CAS-indexed methodologies (e.g., purity grades, reagent suppliers) to isolate confounding factors .

Q. What control experiments are essential when investigating the kinetic resolution of this compound in enzyme-mediated reactions?

- Methodological Answer :

- Negative Controls : Run reactions without enzymes or with heat-denatured enzymes to confirm catalytic activity .

- Enantiomer Controls : Compare (S)- and (R)-enantiomer reaction rates to rule out non-stereoselective pathways .

- Progress Monitoring : Use chiral GC or HPLC to track ee over time and identify racemization thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.